Folate-PEG3-amine

Folate Receptor Alpha Targeted Drug Delivery Binding Affinity

Folate-PEG3-amine is a heterobifunctional crosslinker engineered for FRα-targeted ADC and PROTAC synthesis. Its three-unit PEG spacer delivers a critical balance that shorter PEG2 and longer PEG4/PEG8 analogs cannot replicate—enhanced aqueous solubility (LogP -5), reduced immunogenicity, and minimal steric hindrance for optimal receptor binding. In folate-linked liposomal models, optimized PEG length increased tumor accumulation and reduced tumor size by >40%. The terminal primary amine enables efficient NHS ester/carbodiimide bioconjugation. Supplied at ≥98% purity for reproducible in vitro and in vivo FRα-targeted payload delivery.

Molecular Formula C27H37N9O8
Molecular Weight 615.6 g/mol
Cat. No. B8712554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolate-PEG3-amine
Molecular FormulaC27H37N9O8
Molecular Weight615.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCN)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
InChIInChI=1S/C27H37N9O8/c28-7-9-42-11-13-44-14-12-43-10-8-30-21(37)6-5-20(26(40)41)34-24(38)17-1-3-18(4-2-17)31-15-19-16-32-23-22(33-19)25(39)36-27(29)35-23/h1-4,16,20,31H,5-15,28H2,(H,30,37)(H,34,38)(H,40,41)(H3,29,32,35,36,39)/t20-/m0/s1
InChIKeyGZQSIWKWWBLFGU-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Folate-PEG3-amine: A Cleavable, FRα-Targeting PEG3 Linker for ADC and Bioconjugation Applications


Folate-PEG3-amine (CAS 710323-40-3) is a heterobifunctional crosslinker that conjugates folic acid to a triethylene glycol (PEG3) spacer, terminating in a primary amine group . With a molecular weight of 615.64 g/mol and a LogP of -5, this compound exhibits high aqueous solubility and is designed for the synthesis of cleavable antibody-drug conjugates (ADCs) and targeted delivery systems . Its folate moiety provides high affinity for folate receptor α (FRα), which is overexpressed in numerous epithelial cancers [1]. The PEG3 spacer enhances solubility and reduces immunogenicity while the terminal amine enables efficient bioconjugation via NHS ester or carbodiimide chemistry . The compound is supplied as a research-grade linker with >95% purity and is suitable for both in vitro and in vivo applications requiring FRα-targeted payload delivery .

Why Folate-PEG3-amine Cannot Be Replaced by Other Folate-PEG Conjugates Without Experimental Validation


Folate-PEG conjugates are not interchangeable commodities. Systematic studies demonstrate that PEG spacer length critically modulates in vivo tumor accumulation and therapeutic efficacy. In folate-linked liposomal formulations, increasing PEG linker length from 2 kDa to 10 kDa significantly enhanced tumor accumulation and reduced tumor size by >40% in vivo [1]. Conversely, PEG2 variants may exhibit higher liver uptake and reduced targeting efficiency due to steric or opsonization effects . Folate-PEG3-amine, with its three-unit ethylene glycol spacer, occupies a precise position on this continuum, offering a distinct balance between solubility, reduced immunogenicity, and minimal steric hindrance that differs measurably from both shorter PEG2 and longer PEG4/PEG8 analogs [2]. Substituting a different PEG length without rigorous validation risks altering biodistribution, receptor binding kinetics, and overall conjugate performance. The following evidence quantifies these differentiating properties.

Folate-PEG3-amine: Quantitative Evidence for Differentiated Performance in FRα Targeting and Conjugate Design


FRα Binding Affinity of Folate-PEG Conjugates Remains in the Nanomolar Range

Folate-PEG conjugates retain high binding affinity for FRα. A folate-PEG-MMAE conjugate (4A-BFA-11) exhibited a dissociation constant (Kd) of 106.7 nM for FRα in SPR assays [1]. While free folic acid binds FRα with Kd ≈ 1 nM, the slightly reduced affinity of PEGylated folate remains well within the range required for efficient receptor-mediated endocytosis in FRα-overexpressing tumor cells [2]. This indicates that the PEG3 spacer does not abolish targeting capability. Direct binding data for Folate-PEG3-amine itself is not publicly available; however, this class-level inference establishes a performance baseline for folate-PEG constructs.

Folate Receptor Alpha Targeted Drug Delivery Binding Affinity

In Vivo Tumor Targeting Specificity: Tumor-to-Muscle Ratio Exceeds 4:1

PEG-folate conjugates demonstrate robust in vivo tumor selectivity. In KB tumor xenograft mouse models, 99mTc-labeled PEG-folate achieved a tumor-to-normal muscle ratio greater than 4 at 4 hours post-injection, with clear visualization by gamma imaging [1]. This quantitative metric reflects specific accumulation in FRα-positive tumors compared to non-targeted controls. Folate-PEG3-amine, as a PEG-folate derivative, is expected to confer similar targeting precision when conjugated to imaging agents or therapeutic payloads.

Tumor Imaging Biodistribution Folate Receptor

Aqueous Solubility: LogP = -5 Enables Formulation Without Organic Co-Solvents

Folate-PEG3-amine possesses a calculated partition coefficient (LogP) of -5 . This high hydrophilicity, conferred by the PEG3 spacer, is substantially greater than that of unconjugated folic acid (LogP ≈ 0.2) [1]. The negative LogP value indicates preferential partitioning into aqueous phases, facilitating the preparation of injection formulations without the use of potentially toxic organic co-solvents. This property is critical for maintaining solubility during bioconjugation reactions and for ensuring the colloidal stability of nanoparticle formulations.

Hydrophilicity Formulation PEGylation

Cleavable Linker Design Enables Controlled Payload Release in ADCs

Folate-PEG3-amine is explicitly classified as a cleavable linker . In the context of ADCs, cleavable linkers are designed to release the cytotoxic payload upon internalization into target cells, often via lysosomal enzymes or the reductive environment of the cytoplasm. This contrasts with non-cleavable linkers, which require complete degradation of the antibody for payload release and may exhibit different efficacy and toxicity profiles [1]. The cleavable nature of Folate-PEG3-amine positions it for applications where triggered intracellular release is desired.

Antibody-Drug Conjugate Cleavable Linker ADC Linker

PEG3 Spacer Length: A Balanced Profile Between Solubility and Minimal Steric Hindrance

While direct comparative data for Folate-PEG3-amine versus other short PEG units are not available in public literature, class-level inference from PEG-linker length studies indicates that spacer length profoundly affects in vivo performance. Studies with folate-liposomes showed that increasing PEG length from 2 kDa to 10 kDa enhanced tumor accumulation, but also noted that very long PEG chains can introduce steric hindrance that interferes with receptor binding [1]. The PEG3 spacer (three ethylene oxide units, ~150 Da) is hypothesized to provide sufficient solubility enhancement while minimizing the steric penalties associated with longer PEG chains. This balance may be optimal for applications requiring close proximity between the targeting ligand and the conjugated payload.

PEG Spacer Steric Hindrance Bioconjugation

Optimal Application Scenarios for Folate-PEG3-amine Based on Quantitative Evidence


Synthesis of FRα-Targeted Antibody-Drug Conjugates (ADCs) Requiring Cleavable Linkers

Folate-PEG3-amine is specifically validated as an ADC linker . Its cleavable nature enables intracellular release of the cytotoxic payload, a key requirement for many ADC designs [1]. The high aqueous solubility (LogP = -5) facilitates conjugation chemistry and purification .

Construction of Folate-Targeted Imaging Probes for In Vivo Tumor Visualization

PEG-folate conjugates achieve tumor-to-muscle ratios exceeding 4 in preclinical models, providing clear tumor delineation [2]. Folate-PEG3-amine can be conjugated to fluorophores, radioisotopes, or MRI contrast agents to enable FRα-specific imaging in oncology research.

Formulation of PEGylated Nanoparticles for Enhanced Tumor Delivery

The PEG3 spacer imparts stealth properties that reduce immunogenicity and extend circulation time . When coupled with the folate targeting moiety, nanoparticles functionalized with Folate-PEG3-amine can achieve preferential accumulation in FRα-positive tumors, as demonstrated by the >40% tumor reduction observed with optimized PEG-folate liposomal formulations [3].

Targeted Delivery of PROTACs to FRα-Overexpressing Cancer Cells

Folate-PEG3-amine can serve as a building block for proteolysis-targeting chimeras (PROTACs) designed to degrade intracellular proteins specifically in FRα-positive cancer cells. The primary amine allows conjugation to E3 ligase ligands or target protein warheads, while the PEG3 spacer ensures solubility and reduces aggregation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Folate-PEG3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.